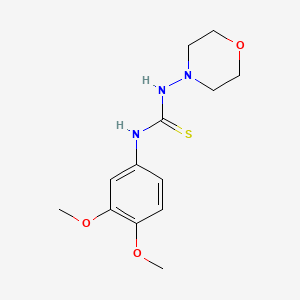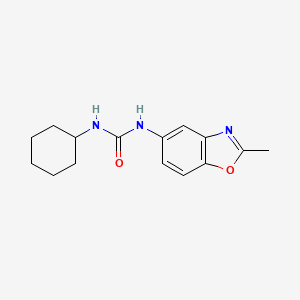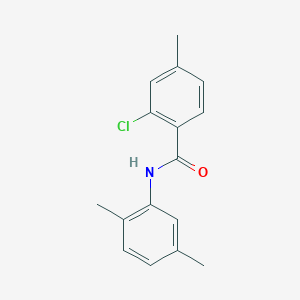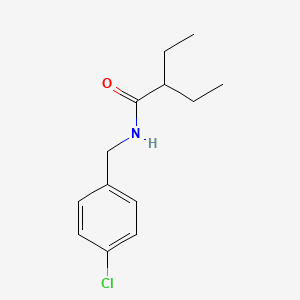
N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea involves its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells. N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea acts as a potent antioxidant, preventing oxidative stress and cellular damage caused by ROS and RNS. Additionally, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to regulate various signaling pathways involved in cellular proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to have various biochemical and physiological effects, including reducing inflammation, improving mitochondrial function, and regulating gene expression. N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been shown to protect against cellular damage caused by environmental toxins and radiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has several advantages for lab experiments, including its high purity levels, stability, and low toxicity. However, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea can be expensive to produce, and its effectiveness may vary depending on the experimental conditions and cell types used.
Orientations Futures
There are several future directions for N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea research, including exploring its potential applications in neurodegenerative diseases, improving its bioavailability and delivery, and developing new derivatives with improved efficacy and specificity. Additionally, further studies are needed to determine the optimal dosage and treatment regimens for N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea in different disease models.
In conclusion, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea is a promising chemical compound that has shown potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable tool for investigating various diseases and developing new treatments.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea can be synthesized through various methods, including the reaction of 3,4-dimethoxyaniline with thiocarbamide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with morpholine and thiourea in the presence of a catalyst such as zinc chloride. These methods have been optimized to produce high yields of N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea with purity levels suitable for scientific research.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to protect against oxidative stress and improve cognitive function in animal models. In cardiovascular disease, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to reduce blood pressure and improve vascular function. In cancer research, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit tumor growth and increase the effectiveness of chemotherapy drugs.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-17-11-4-3-10(9-12(11)18-2)14-13(20)15-16-5-7-19-8-6-16/h3-4,9H,5-8H2,1-2H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNKMGGGRVZIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5872620.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5872624.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B5872629.png)
![3-[(4-nitrobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5872633.png)

![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5872642.png)
![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)


![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)
![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)
